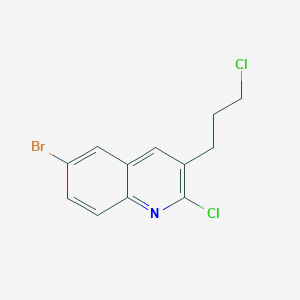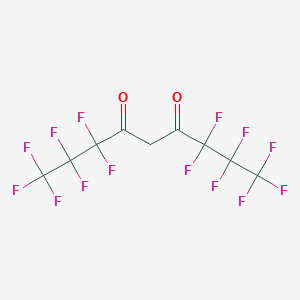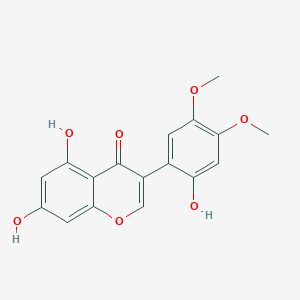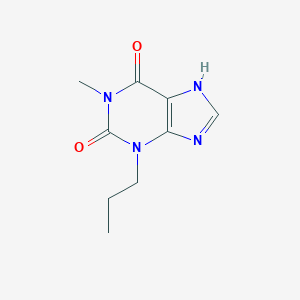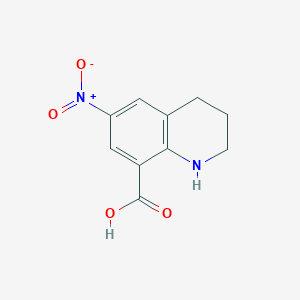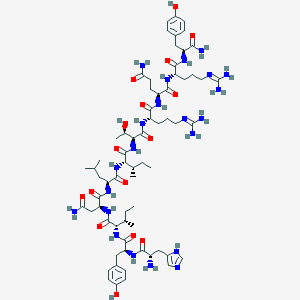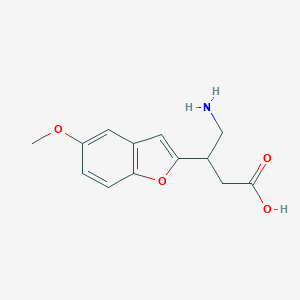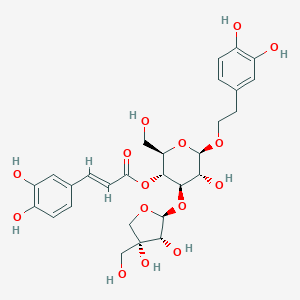
Calceolarioside E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nuomioside is a phenylethanoid glycoside isolated from the leaves of the Chinese herb Nuo-Mi-Xang-Cao (Strobilanthus species). It is composed of 3,4-dihydroxyphenethylalcohol-(3’-O-β-D-apiosyl-4’-O-caffeoyl)-β-D-glucopyranoside.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nuomioside can be synthesized through a series of chemical reactions involving the glycosylation of phenylethanoid alcohols. The process typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The glycosylation reaction is often carried out using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate .
Industrial Production Methods
Industrial production of nuomioside involves the extraction of the compound from the leaves of Nuo-Mi-Xang-Cao using solvents like ethanol or methanol. The extract is then subjected to column chromatography for purification. Advanced techniques such as preparative high-performance liquid chromatography (HPLC) are used to obtain high-purity nuomioside .
Análisis De Reacciones Químicas
Types of Reactions
Nuomioside undergoes various chemical reactions, including:
Oxidation: Nuomioside can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nuomioside into its corresponding alcohols.
Substitution: Nuomioside can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of nuomioside, as well as substituted phenylethanoid glycosides .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating conditions such as inflammation and oxidative stress-related diseases.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mecanismo De Acción
Nuomioside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Nuomioside scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Molecular Targets: Nuomioside targets reactive oxygen species (ROS) and inflammatory mediators, modulating signaling pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- Caleolarioside B
- Isonuomioside A
- Acteoside
- Isoacteoside
Uniqueness
Nuomioside is unique due to its specific glycosylation pattern and the presence of both caffeoyl and apiosyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
117477-59-5 |
|---|---|
Fórmula molecular |
C28H34O15 |
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H34O15/c29-11-20-23(42-21(35)6-3-14-1-4-16(31)18(33)9-14)24(43-27-25(37)28(38,12-30)13-40-27)22(36)26(41-20)39-8-7-15-2-5-17(32)19(34)10-15/h1-6,9-10,20,22-27,29-34,36-38H,7-8,11-13H2/b6-3+/t20-,22-,23-,24-,25+,26-,27+,28-/m1/s1 |
Clave InChI |
MOOYCEWTRITIQB-UIKPAZBQSA-N |
SMILES |
C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |
SMILES isomérico |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |
SMILES canónico |
C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


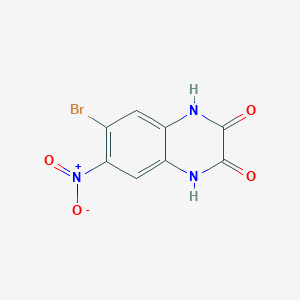
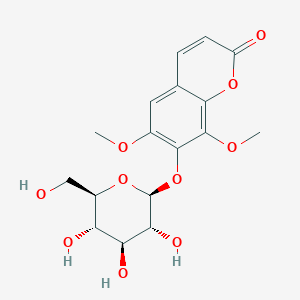
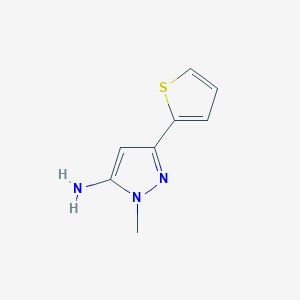
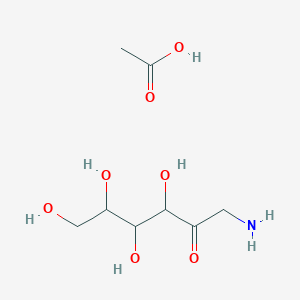
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)
